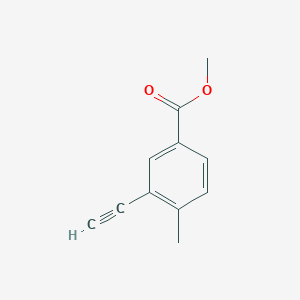
ent-Epicatechin-(4alpha->6)-ent-epicatechin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ent-Epicatechin-(4alpha->6)-ent-epicatechin: is a type of flavanol, a class of polyphenolic compounds found in various plants. This compound is a dimer formed by the linkage of two epicatechin molecules through a 4alpha->6 bond. Flavanols like ent-Epicatechin-(4alpha->6)-ent-epicatechin are known for their antioxidant properties and potential health benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ent-Epicatechin-(4alpha->6)-ent-epicatechin typically involves the oxidative coupling of two epicatechin molecules. This process can be catalyzed by enzymes such as peroxidases or laccases, which facilitate the formation of the 4alpha->6 bond. The reaction conditions often include a buffered aqueous solution with a pH range of 4-7 and a temperature range of 20-40°C.
Industrial Production Methods
Industrial production of ent-Epicatechin-(4alpha->6)-ent-epicatechin can be achieved through biotechnological methods, utilizing plant cell cultures or microbial fermentation. These methods offer a sustainable and scalable approach to producing this compound, with the added benefit of being environmentally friendly.
化学反応の分析
Types of Reactions
ent-Epicatechin-(4alpha->6)-ent-epicatechin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert oxidized forms back to the original flavanol structure.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst such as a peroxidase enzyme.
Reduction: Reducing agents like sodium borohydride or ascorbic acid are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used to introduce new functional groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original flavanol.
Substitution: Derivatives with different functional groups, such as esters or ethers.
科学的研究の応用
ent-Epicatechin-(4alpha->6)-ent-epicatechin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactions of flavanols.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its potential health benefits, including cardiovascular protection, anti-inflammatory effects, and neuroprotection.
Industry: Utilized in the development of functional foods, dietary supplements, and cosmetic products due to its antioxidant properties.
作用機序
The mechanism of action of ent-Epicatechin-(4alpha->6)-ent-epicatechin involves its ability to scavenge free radicals and reduce oxidative stress. This compound can interact with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell survival. By modulating these targets, ent-Epicatechin-(4alpha->6)-ent-epicatechin can exert protective effects on cells and tissues.
類似化合物との比較
Similar Compounds
Epicatechin: A monomeric flavanol with similar antioxidant properties.
Procyanidins: Oligomeric and polymeric flavanols with varying degrees of polymerization.
Catechin: Another monomeric flavanol with structural similarities to epicatechin.
Uniqueness
ent-Epicatechin-(4alpha->6)-ent-epicatechin is unique due to its specific dimeric structure, which can influence its chemical properties and biological activities. Compared to monomeric flavanols like epicatechin and catechin, the dimeric form may have enhanced stability and different interactions with biological targets.
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMISZFQPFDAPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride](/img/structure/B3027226.png)


![8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3027230.png)
![(S)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3027231.png)


![4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3027240.png)


